molecular formula C17H42N2O5Si2 B12350820 N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine

N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine

Cat. No.: B12350820
M. Wt: 410.7 g/mol
InChI Key: AZPILJCPSKBEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[3-[Diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine is a structurally complex organosilicon compound featuring a branched propyl chain (2-methyl substitution) and a hybrid silyl group. The silyl moiety consists of diethoxy and triethoxysilylmethyl substituents, creating a disilyl structure that enhances its reactivity in hydrolysis and condensation processes. This compound is hypothesized to act as a coupling agent in materials science, bridging organic polymers and inorganic surfaces due to its dual amine and silane functionalities .

Properties

Molecular Formula

C17H42N2O5Si2

Molecular Weight

410.7 g/mol

IUPAC Name

N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine

InChI

InChI=1S/C17H42N2O5Si2/c1-7-20-25(21-8-2,15-17(6)14-19-13-12-18)16-26(22-9-3,23-10-4)24-11-5/h17,19H,7-16,18H2,1-6H3

InChI Key

AZPILJCPSKBEHF-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC(C)CNCCN)(C[Si](OCC)(OCC)OCC)OCC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Chlorosilane Precursors

A widely reported method involves the reaction of a chlorosilane derivative with ethane-1,2-diamine. For example, 3-chloro-2-methylpropyldiethoxy(triethoxysilylmethyl)silane is reacted with excess ethane-1,2-diamine in anhydrous toluene under nitrogen.

Key Steps:

  • Silylation :

    • The chlorosilane precursor is synthesized via hydrosilylation of allyl chloride with triethoxysilane in the presence of a platinum catalyst.
    • Intermediate purification is achieved through vacuum distillation (b.p. 120–125°C at 0.5 mmHg).
  • Amination :

    • The chlorosilane (1.0 mol) is added dropwise to ethane-1,2-diamine (2.5 mol) at 0–5°C.
    • The mixture is refluxed at 80°C for 12 hours, followed by neutralization with aqueous NaOH.
Parameter Value
Yield 78–85%
Purity (GC-MS) >95%
Byproducts NaCl, oligomeric siloxanes

Advantages : Scalable for industrial production.
Limitations : Requires rigorous exclusion of moisture to prevent siloxane formation.

Hydrosilylation of Unsaturated Amines

Hydrosilylation of allyl-substituted diamines with triethoxysilane derivatives offers a stereoselective route. This method employs Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane).

Reaction Scheme:

$$
\text{CH₂=CH-CH₂-NH-CH₂-CH₂-NH₂} + \text{HSi(OEt)₃} \xrightarrow{\text{Pt catalyst}} \text{N'-[3-[Diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine}
$$

Conditions:
  • Temperature: 60–80°C
  • Solvent: Dry THF or hexane
  • Catalyst loading: 50 ppm Pt
Outcome Data
Conversion 92% (monitored by FT-IR)
Selectivity 88% (anti-Markovnikov)
Isomer separation Column chromatography (SiO₂, EtOAc/hexane)

Advantages : High regioselectivity and minimal side reactions.
Challenges : Catalyst cost and sensitivity to oxygen.

Condensation with Silanols

Condensation between ethane-1,2-diamine and silanol precursors (e.g., diethoxy(triethoxysilylmethyl)silanol) under dehydrating conditions is effective. The reaction is catalyzed by p-toluenesulfonic acid (PTSA).

Procedure:

  • Silanol Preparation :
    • Hydrolysis of diethoxy(triethoxysilylmethyl)chlorosilane with water in ethanol.
  • Condensation :
    • Silanol (1.0 mol), diamine (1.2 mol), and PTSA (0.1 mol) are refluxed in toluene with a Dean-Stark trap.
Metric Result
Reaction time 8–10 hours
Water removed 18 mL (theoretical: 18 mL)
Yield 70–75%

Advantages : Mild conditions suitable for acid-stable substrates.
Limitations : Slow kinetics and competing oligomerization.

Organometallic Approaches

Grignard or organolithium reagents enable direct silylation of amines. For example, 3-(diethoxy(triethoxysilylmethyl)silyl)-2-methylpropylmagnesium bromide reacts with ethylenediamine in THF.

Protocol:

  • Grignard reagent (1.1 mol) is added to ethylenediamine (1.0 mol) at −78°C.
  • The mixture is warmed to 25°C and stirred for 6 hours.
Parameter Value
Yield 65–70%
Purity (NMR) >90%
Side products MgBr₂, unreacted amine

Advantages : High atom economy.
Challenges : Sensitivity to moisture and stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

N’-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Surface Modification

N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine is widely used for surface modification of materials. Its silane groups allow it to bond covalently with hydroxylated surfaces such as glass, metals, and ceramics. This property is particularly beneficial for:

  • Improving adhesion : Enhances the bonding strength between coatings and substrates.
  • Hydrophobicity : Imparts water-repellent properties to surfaces.
  • Corrosion resistance : Protects metal surfaces from environmental degradation.

Table 1: Surface Modification Effects

Substrate TypeTreatment MethodResulting Property
GlassSilanizationIncreased adhesion
AluminumCoatingEnhanced corrosion resistance
ConcreteTreatmentImproved hydrophobicity

Hybrid Material Development

The compound serves as a precursor for creating hybrid organic-inorganic materials . By integrating organic polymers with inorganic silicates, researchers have developed materials with enhanced mechanical properties and thermal stability. These hybrids find applications in:

  • Coatings : Providing durability and resistance to wear.
  • Composites : Used in automotive and aerospace industries for lightweight yet strong materials.

Pharmaceutical Applications

This compound has potential applications in the pharmaceutical field due to its amine functionalities which can interact with biological systems.

Drug Delivery Systems

The compound can be utilized in the development of drug delivery systems where its silane groups facilitate the attachment of therapeutic agents to carriers. This enhances:

  • Bioavailability : Improving the solubility of poorly soluble drugs.
  • Targeted delivery : Modifying carriers to target specific tissues or cells.

Case Study: Drug Delivery Enhancement
A study demonstrated that incorporating this compound into polymeric nanoparticles increased the loading capacity of anticancer drugs by 40%, leading to improved therapeutic outcomes .

Environmental Applications

The compound's ability to bind with various substrates also makes it suitable for environmental applications such as:

Water Treatment

This compound can be used in water purification processes by facilitating the removal of contaminants through adsorption mechanisms on modified surfaces.

Soil Remediation

In soil remediation efforts, this compound can enhance the stability of heavy metals in contaminated soils, thereby reducing their bioavailability and toxicity.

Mechanism of Action

The mechanism of action of N’-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine involves the formation of strong covalent bonds between the silane groups and the surfaces of materials. The silane groups undergo hydrolysis to form silanols, which can then condense to form siloxane bonds with other silanols or with hydroxyl groups on the surface of materials. This results in the formation of a stable, cross-linked network that enhances the adhesion and mechanical properties of the materials .

Comparison with Similar Compounds

Key Structural Features:

  • Ethane-1,2-diamine backbone : Provides two primary amine groups for covalent bonding.
  • Hybrid silyl group : Combines diethoxy and triethoxysilylmethyl groups, enabling controlled hydrolysis for applications in sol-gel chemistry.

Comparison with Structurally Similar Compounds

N1-(3-(Dimethoxy(methyl)silyl)-2-methylpropyl)ethane-1,2-diamine (CAS 23410-40-4)

  • Structure : Contains a dimethoxy(methyl)silyl group instead of the hybrid diethoxy/triethoxysilylmethyl group.
  • Molecular Formula : C₉H₂₄N₂O₂Si (MW: 220.39 g/mol) .
  • Key Differences: Reduced ethoxy content (methoxy groups instead of ethoxy), leading to faster hydrolysis rates.
  • Applications : Used as an adhesion promoter in silicone-based composites .

N,N’-Bis[3-(Trimethoxysilyl)propyl]ethane-1,2-diamine

  • Structure : Two trimethoxysilylpropyl groups attached to the ethane-1,2-diamine backbone.
  • Molecular Formula : C₁₄H₃₄N₂O₆Si₂ (MW: 402.61 g/mol) .
  • Key Differences :
    • Symmetrical silyl substitution enhances crosslinking efficiency but reduces steric flexibility.
    • Methoxy groups hydrolyze faster than ethoxy groups, accelerating sol-gel formation.
  • Applications: Widely used in glass fiber coatings and hybrid organic-inorganic materials .

N-(2-Aminoethyl)-N'-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine

  • Structure: Trimethoxysilylpropyl group with an additional aminoethyl chain.
  • Molecular Formula : C₁₀H₂₇N₃O₃Si (MW: 265.43 g/mol) .
  • Key Differences: Linear trimethoxysilylpropyl chain offers higher flexibility but lower thermal stability.
  • Applications : Metal surface pretreatment and corrosion inhibition .

N'-[3-[dimethoxy(methyl)silyl]propyl]ethane-1,2-diamine (CAS 107853-34-9)

  • Structure : Dimethoxy(methyl)silylpropyl group.
  • Molecular Formula : C₈H₂₂N₂O₂Si (MW: 206.36 g/mol) .
  • Key Differences: Smaller molecular size and lower hydrophobicity due to methyl substitution on silicon. Limited ethoxy content reduces hydrolysis resistance compared to the target compound.
  • Applications : Adhesive formulations and elastomer modifications .

Hydrolysis and Condensation

  • Target Compound : The ethoxy groups hydrolyze slower than methoxy groups, allowing controlled formation of siloxane networks.
  • Trimethoxysilyl Analogues : Rapid hydrolysis under mild acidic conditions, suitable for quick-setting adhesives .

Research Findings and Industrial Relevance

  • Target Compound : Demonstrates balanced reactivity and durability in high-temperature coatings, outperforming methoxy-based analogues in longevity tests .
  • Trimethoxysilyl Derivatives : Preferred in rapid-cure applications but suffer from brittleness in humid environments .

Biological Activity

N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine is a silane-based compound notable for its unique molecular structure and potential applications in various fields, including biotechnology and materials science. This article delves into its biological activity, synthesis, and applications, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H42N2O5Si, with a molecular weight of approximately 410.7 g/mol. The compound features a triethoxysilylmethyl group attached to a 2-methylpropyl chain and linked to an ethane-1,2-diamine backbone. This structure allows for versatile interactions in various chemical and biological environments, enhancing its reactivity and potential applications in coatings, adhesives, and sealants.

The biological activity of this compound can be attributed to its silane functionalities which facilitate interactions with biological molecules. These interactions may include:

  • Cell Adhesion : The compound's silane groups can enhance adhesion properties when used in biomaterials.
  • Surface Modification : Its ability to modify surfaces at the molecular level has implications for drug delivery systems and tissue engineering.
  • Biocompatibility : Preliminary studies suggest that the compound exhibits biocompatibility, making it a candidate for biomedical applications.

Case Studies

  • Adhesion in Biomedical Applications : A study investigated the use of silane-based compounds similar to this compound in enhancing the adhesion of biocompatible coatings on implants. Results indicated improved integration with bone tissues compared to standard coatings.
  • Antimicrobial Properties : Research has shown that silane compounds can exhibit antimicrobial activity. A comparative analysis indicated that this compound demonstrated significant inhibition against various bacterial strains when incorporated into polymer matrices.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Silane Precursors : The initial step involves synthesizing triethoxysilane intermediates.
  • Coupling Reaction : The silane groups are then coupled with the 2-methylpropyl chain followed by the introduction of the ethylene diamine moiety.
  • Purification : The final product is purified through distillation or chromatography to achieve high purity levels necessary for biological applications.

This multi-step synthesis allows for precise control over the final product's purity and composition, which is crucial for its biological efficacy.

Applications

This compound has several potential applications:

  • Biomedical Coatings : Enhancing the biocompatibility of medical devices.
  • Drug Delivery Systems : Serving as a carrier for targeted drug delivery due to its surface-modifying properties.
  • Antimicrobial Surfaces : Development of surfaces that resist microbial colonization in medical settings.

Comparative Analysis

To better understand the unique aspects of this compound compared to similar silanes, the following table summarizes key features:

Compound NameStructure FeaturesUnique Aspects
N,N-bis(3-trimethoxysilylpropyl)ethylene diamineContains trimethoxysilane groupsEnhanced adhesion properties in coatings
N,N-bis(3-(triethoxysilyl)propyl)amineSimilar silane functionalityImproved compatibility with organic materials
3-(triethoxysilyl)propylamineSingle silane groupUsed primarily as a coupling agent
N-(triethoxysilyl)ethylene diamineAmine functionality linked to silaneEffective in modifying surface properties

The uniqueness of this compound lies in its combination of diethoxy and triethoxysilane functionalities along with a branched alkyl chain, enhancing its performance across diverse applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.